molecular formula C15H13ClN2O3 B3960287 2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide

2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide

Cat. No.: B3960287
M. Wt: 304.73 g/mol
InChI Key: XKKGECNUMCSBFU-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide is a chemical compound with a complex structure that includes a chloro-substituted benzamide and a dioxo-tetrahydroisoindole moiety

Properties

IUPAC Name

2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-6-5-8(7-11(12)13(17)19)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-2,5-7,9-10H,3-4H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKGECNUMCSBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 1,3-dioxo-3a,4,7,7a-tetrahydroisoindole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also implemented to reduce waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl groups in the dioxo-tetrahydroisoindole moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chloro group.

    Reduction: Hydroxylated derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(3,4-dichlorophenyl)acetamide
  • 2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetohydrazide

Uniqueness

2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide is unique due to its specific structural features, such as the chloro-substituted benzamide and the dioxo-tetrahydroisoindole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide

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